2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine (CAS 15224-04-1) is a specialized, lipophilic 3-deazapteridine derivative utilized primarily as a non-classical antifolate precursor and kinase inhibitor building block [1]. Unlike classical folates, this compound lacks a terminal glutamate moiety, rendering its cellular uptake independent of the reduced folate carrier (RFC). The 6,8-diaminopyrido[2,3-b]pyrazine core provides a distinct hydrogen-bonding donor/acceptor profile that is critical for binding the hinge regions of kinases and the active site of dihydrofolate reductase (DHFR) [2]. For procurement professionals and medicinal chemists, this compound represents a high-value intermediate for developing resistance-breaking therapeutics, offering quantifiable advantages in synthetic modularity and baseline solubility compared to traditional pteridine scaffolds.
Substituting 2-{[Methyl(phenyl)amino]methyl}pyrido[2,3-b]pyrazine-6,8-diamine with classical pteridines (e.g., methotrexate) or alternative deazapteridines (e.g., piritrexim) fundamentally compromises both target selectivity and processability [1]. The specific placement of nitrogen atoms in the pyrido[2,3-b]pyrazine core alters the pKa of the diamino system, shifting the electronic distribution and modifying critical hydrogen-bonding interactions with target residues in DHFR and bacterial FtsZ [2]. Furthermore, the N-methyl-N-phenylaminomethyl side chain provides a rigid, sterically defined hydrophobic vector. Generic substitution with unmethylated benzylamines leads to planar pi-pi stacking, which drastically reduces aqueous solubility and increases the rate of false negatives in high-throughput screening (HTS) environments.
Classical antifolates rely on the reduced folate carrier (RFC) for cellular entry, making down-regulation of RFC a primary resistance mechanism. The lipophilic nature of the 2-{[methyl(phenyl)amino]methyl} side chain allows this pyrido[2,3-b]pyrazine derivative to bypass the RFC entirely, maintaining efficacy in transport-deficient models [1].
| Evidence Dimension | RFC-independent cellular uptake (Resistance ratio) |
| Target Compound Data | IC50 shift < 2.5-fold in RFC-deficient cell lines |
| Comparator Or Baseline | Methotrexate (MTX) (IC50 shift > 150-fold) |
| Quantified Difference | 60x better retention of potency in transport-deficient models |
| Conditions | In vitro viability assay, wild-type vs. RFC-deficient CCRF-CEM cell lines |
Essential for procuring screening libraries targeting MTX-resistant, transport-deficient disease models.
For industrial scale-up, the formation of the bicyclic core must be efficient and regioselective. The synthesis of the pyrido[2,3-b]pyrazine scaffold via condensation of 2,3-diaminopyridines proceeds under milder conditions and with higher yields compared to the equivalent pyrido[2,3-d]pyrimidine closures [1].
| Evidence Dimension | Condensation yield and regioselectivity |
| Target Compound Data | Regioselective condensation yield > 85% at 90 °C |
| Comparator Or Baseline | Pyrido[2,3-d]pyrimidine core synthesis (< 60% yield, requires > 120 °C) |
| Quantified Difference | 25%+ yield improvement with significantly milder reaction conditions |
| Conditions | Transition-metal-free condensation in ethanol/DMF |
Lowers downstream manufacturing costs and improves batch-to-batch reproducibility for scale-up procurement.
Compound precipitation is a major cause of failure in high-throughput screening. The incorporation of the N-methyl group in the methyl(phenyl)amino moiety disrupts planar pi-pi stacking, significantly enhancing kinetic solubility in aqueous buffers compared to secondary amine analogs [1].
| Evidence Dimension | Kinetic solubility in standard screening solvents |
| Target Compound Data | Kinetic solubility > 65 µM |
| Comparator Or Baseline | Des-methyl (secondary amine) analog (< 20 µM) |
| Quantified Difference | 3.2-fold increase in aqueous assay solubility |
| Conditions | 5% DMSO / 95% PBS buffer at pH 7.4, room temperature |
Prevents false negatives due to compound precipitation in automated high-throughput screening (HTS) workflows.
The 6,8-diaminopyrido[2,3-b]pyrazine core provides a highly optimized hydrogen-bonding network for target active sites. Combined with the sterically defined side chain, this results in higher ligand efficiency compared to standard pteridine scaffolds [1].
| Evidence Dimension | Binding affinity per heavy atom |
| Target Compound Data | Ligand efficiency (LE) > 0.35 kcal/mol per heavy atom |
| Comparator Or Baseline | Standard 2,4-diaminopteridine (LE ≈ 0.28 kcal/mol) |
| Quantified Difference | 25% higher ligand efficiency |
| Conditions | Enzymatic inhibition assay and isothermal titration calorimetry (ITC) |
Provides a more mass-efficient starting point for lead optimization, reducing the molecular weight burden during drug development.
Directly leveraging the compound's RFC-independent cellular uptake (Section 3), this scaffold is a highly suitable choice for synthesizing lipophilic DHFR inhibitors aimed at overcoming methotrexate resistance in oncology and rheumatology models [1].
Due to the high ligand efficiency and specific hydrogen-bonding profile of the 6,8-diaminopyrido[2,3-b]pyrazine core, this compound serves as a critical precursor for developing inhibitors of bacterial cell division, particularly against M. tuberculosis [2].
The enhanced kinetic solubility (>65 µM in aqueous buffer) provided by the N-methyl-N-phenyl group makes this compound highly suitable for inclusion in diverse chemical libraries, minimizing false negatives caused by precipitation [3].